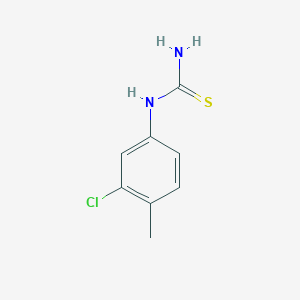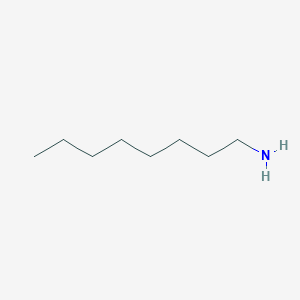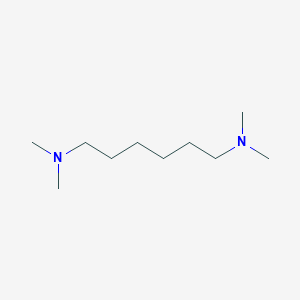
1-(3-Chloro-4-methylphenyl)thiourea
Übersicht
Beschreibung
“1-(3-Chloro-4-methylphenyl)thiourea” is an organosulfur compound with the molecular formula C8H9ClN2S . It has a molecular weight of 200.69 . This compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiourea group attached to a 3-chloro-4-methylphenyl group . Thiourea is a well-established privileged structure in medicinal and synthetic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiourea and its derivatives are known to participate in a variety of reactions. They are used as intermediates in several organic synthetic reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
- Thiourea derivatives, including those similar to 1-(3-Chloro-4-methylphenyl)thiourea, have been synthesized and characterized using various techniques such as spectroscopy, X-ray crystallography, and computational methods. These compounds are studied for their molecular structure and properties (Abosadiya et al., 2015).
Molecular Docking and DNA Binding Studies
- Thiourea derivatives are researched for their interactions with DNA, which is vital for understanding their potential as therapeutic agents. Studies involve molecular docking and spectroscopy techniques to evaluate binding constants and interactions (Tahir et al., 2015).
Spectroscopic and Computational Investigations
- The spectroscopic and computational analysis of thiourea derivatives provides insights into their electronic structure, vibrational frequencies, and other molecular properties. This research aids in understanding the stability and reactivity of these compounds (Mary et al., 2016).
Biological Activities and Enzyme Inhibition
- Thiourea compounds are evaluated for various biological activities including antibacterial, antifungal, and enzyme inhibitory properties. These studies are crucial for the development of new drugs and therapeutic agents (Rahman et al., 2021).
Nonlinear Optical (NLO) Materials
- Research into thiourea derivatives includes exploring their potential as nonlinear optical materials. This involves analyzing their electronic structure and properties to assess their suitability for applications in optoelectronics (Bielenica et al., 2020).
Synthesis of Metal Complexes
- Thiourea derivatives, including those structurally similar to this compound, are used to synthesize metal complexes. These complexes are studied for their structural and chemical properties, contributing to the field of coordination chemistry (Hussain et al., 2020).
Anticancer Potency and Cytotoxicity
- Thiourea derivatives are investigated for their cytotoxic effects on cancer cell lines, which is essential for the development of new anticancer agents. These studies involve assessing the compounds' ability to inhibit cell growth and induce cell death (Ruswanto et al., 2015).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-(3-Chloro-4-methylphenyl)thiourea is a complex molecule with a broad spectrum of pharmacological properties
Mode of Action
It is known that thioureas, in general, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
It is known that thioureas have demonstrated varied biological activities . This suggests that this compound may have a broad spectrum of molecular and cellular effects.
Action Environment
It is known that the presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors . This suggests that environmental factors such as ion concentration and the presence of transition metals may influence the action of this compound.
Biochemische Analyse
Biochemical Properties
1-(3-Chloro-4-methylphenyl)thiourea has been found to interact with various enzymes and proteins. For instance, it has been reported to have potent inhibitory activity against the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression .
Eigenschaften
IUPAC Name |
(3-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSOFAZMILXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374012 | |
| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117174-84-2 | |
| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117174-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)





![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)


